H-ASN-VAL-OH

Übersicht

Beschreibung

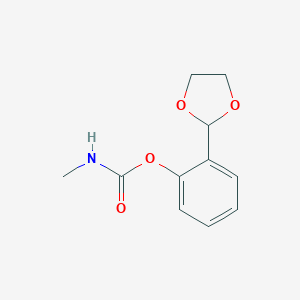

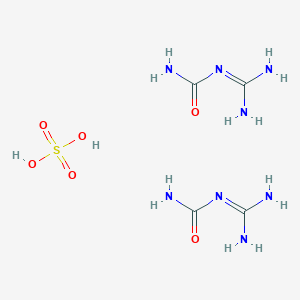

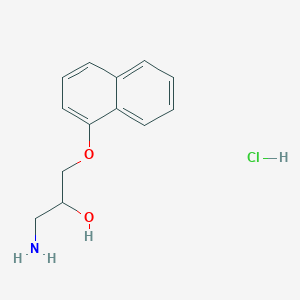

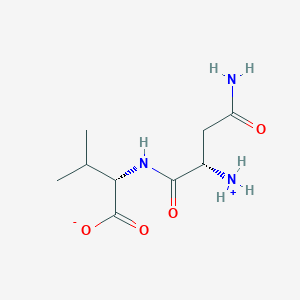

Asparaginyl-Valine is a dipeptide composed of the amino acids asparagine and valine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like Asparaginyl-Valine are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Wissenschaftliche Forschungsanwendungen

Asparaginyl-Valine has several applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies and in the development of new peptide-based materials.

Biology: Studied for its role in protein digestion and metabolism.

Medicine: Investigated for its potential therapeutic effects, particularly in the context of cell-signaling pathways.

Industry: Utilized in the production of peptide-based products and as a standard in analytical techniques

Wirkmechanismus

Target of Action

Asparaginyl-Valine, also known as H-ASN-VAL-OH, is a dipeptide composed of asparagine and valine It’s known that dipeptides can have physiological or cell-signaling effects .

Mode of Action

It’s known that dipeptides can interact with their targets to induce various physiological effects . For instance, some dipeptides are known to influence the action of other agents in multiagent systems .

Biochemical Pathways

Asparaginyl-Valine is an incomplete breakdown product of protein digestion or protein catabolism . It’s involved in specific amino acid degradation pathways following protein digestion . Asparagine, one of the components of Asparaginyl-Valine, plays a vital role in the development of cancer cells and is involved in the production of other nutrients such as glucose, proteins, lipids, and nucleotides .

Result of Action

It’s known that dipeptides can have physiological or cell-signaling effects . For instance, some dipeptides are known to influence the action of other agents in multiagent systems .

Action Environment

It’s known that the action of dipeptides can be influenced by various factors, including the presence of other co-learning agents .

Biochemische Analyse

Biochemical Properties

Asparaginyl-Valine participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in reactions catalyzed by asparaginyl endopeptidases, a type of cysteine protease found in mammalian and plant cells . These interactions can influence the structure and function of these biomolecules, thereby affecting the overall biochemical processes within the cell .

Cellular Effects

Asparaginyl-Valine can influence various types of cells and cellular processes. It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to play a vital role in the development of cancer cells . The specific effects can vary depending on the type of cell and the cellular context .

Molecular Mechanism

The molecular mechanism of Asparaginyl-Valine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can interact with asparaginyl endopeptidases, influencing their activity and thereby affecting the biosynthesis of cyclotides .

Temporal Effects in Laboratory Settings

The effects of Asparaginyl-Valine can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited

Dosage Effects in Animal Models

The effects of Asparaginyl-Valine can vary with different dosages in animal models

Metabolic Pathways

Asparaginyl-Valine is involved in various metabolic pathways. It interacts with enzymes such as asparagine synthetase, which catalyzes the biosynthesis of asparagine from aspartate . The compound can also affect metabolic flux or metabolite levels .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Asparaginyl-Valine typically involves the coupling of asparagine and valine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods: Industrial production of Asparaginyl-Valine may involve recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms such as Escherichia coli. These microorganisms are then cultured in large bioreactors, and the peptide is harvested and purified using chromatographic techniques .

Types of Reactions:

Oxidation: Asparaginyl-Valine can undergo oxidation reactions, particularly at the methylene group of the valine residue.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The amino groups in Asparaginyl-Valine can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of Asparaginyl-Valine.

Reduction: Reduced forms of the peptide.

Substitution: Substituted derivatives where the amino groups are replaced by other functional groups.

Vergleich Mit ähnlichen Verbindungen

- Asparaginyl-Alanine

- Asparaginyl-Glycine

- Valinyl-Glycine

Comparison: Asparaginyl-Valine is unique due to its specific amino acid composition, which influences its chemical properties and biological activities. Compared to other dipeptides like Asparaginyl-Alanine or Asparaginyl-Glycine, Asparaginyl-Valine has a bulkier side chain due to the valine residue, affecting its solubility and reactivity. Additionally, the presence of both asparagine and valine residues allows it to participate in a broader range of biochemical reactions .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBQPGIYEZKDEG-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901344771 | |

| Record name | L-Asparaginyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145314-87-0 | |

| Record name | L-Asparaginyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is Asn-Val found naturally in proteins?

A1: Yes, Asn-Val is a naturally occurring dipeptide found within the amino acid sequence of various proteins across different species. For instance, it's found in:* Rice glutelin: A novel glutelin cDNA from rice seeds was found to contain an Asn-Val sequence instead of the typical Asn-Gly processing site found in other 11S seed storage proteins. This difference influences the hydrophilicity and isoelectric point of the protein. []* Hyaluronidases: The sequence Asn-Val-Thr represents a potential N-glycosylation site conserved across various mammalian and non-mammalian hyaluronidases. This conservation suggests a significant role in the structure and function of these enzymes. []* Thioredoxin reductase: Mammalian thioredoxin reductases (TrxR) possess a conserved redox catalytic site, -Cys-Val-Asn-Val-Gly-Cys-. This site contributes to the enzyme's ability to reduce thioredoxin and other molecules, playing a role in various cellular processes. []

Q2: Does the presence of Asn-Val in specific protein regions have functional implications?

A2: Research suggests that the location of Asn-Val within a protein can be functionally significant. For example:

- Clustering of Kir4.1 potassium channel: The dipeptide sequence Ser-Asn-Val at the C-terminal end of the Kir4.1 potassium channel enables its interaction with the anchoring protein PSD-95. This interaction leads to channel clustering and enhances potassium current, influencing neuronal signaling. []

- Deamidation and peptide bond cleavage: Studies on model peptides showed that the presence of a histidine residue (His) adjacent to Asn-Val can impact deamidation rates and promote Asn-His bond cleavage. These findings provide insights into potential degradation pathways of peptides containing Asn-Val. []

Q3: What is the molecular formula and weight of Asn-Val?

A3: The molecular formula of Asn-Val is C8H15N3O4. Its molecular weight is 217.22 g/mol.

Q4: Is there research on the material compatibility and stability of Asn-Val itself?

A4: The provided research focuses on Asn-Val within the context of larger peptides and proteins. Studies specifically investigating the material compatibility and stability of isolated Asn-Val were not included.

Q5: Are there studies on the catalytic properties or computational modeling of Asn-Val?

A5: The research provided doesn't delve into the catalytic activity or computational modeling of Asn-Val in isolation. The focus remains on its presence within larger peptide and protein sequences and the resulting biological effects.

Q6: Is there information on how modifications to the Asn-Val structure affect its activity or stability?

A6: While the provided research does not directly investigate modifications specific to the Asn-Val dipeptide, some studies highlight the importance of the Asn-Val sequence within a larger context:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.